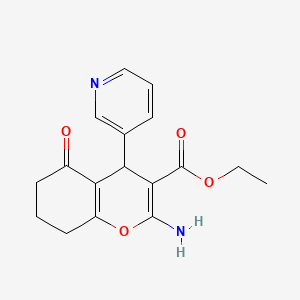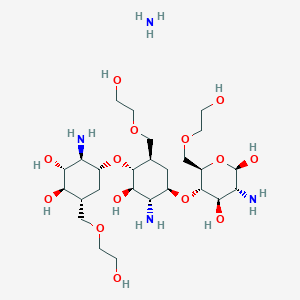
ethyl 2-amino-5-oxo-4-(pyridin-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-AMINO-5-OXO-4-(PYRIDIN-3-YL)-4,6,7,8-TETRAHYDROCHROMENE-3-CARBOXYLATE is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of chromenes, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-AMINO-5-OXO-4-(PYRIDIN-3-YL)-4,6,7,8-TETRAHYDROCHROMENE-3-CARBOXYLATE typically involves a multicomponent reaction (MCR) of aldehydes, malononitrile, and β-ketoesters. This reaction is often catalyzed by various catalysts, including crown ether complex cation ionic liquids (CECILs) and immobilized TiO2 nanoparticles on carbon nanotubes . The reaction is usually carried out under reflux conditions in ethanol, leading to high yields and short reaction times .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of environmentally benign catalysts and efficient reaction conditions, such as ultrasonic irradiation and the use of non-toxic, reusable catalysts, are promising approaches for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-AMINO-5-OXO-4-(PYRIDIN-3-YL)-4,6,7,8-TETRAHYDROCHROMENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions, ensuring high selectivity and yield .
Major Products
Scientific Research Applications
ETHYL 2-AMINO-5-OXO-4-(PYRIDIN-3-YL)-4,6,7,8-TETRAHYDROCHROMENE-3-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of ETHYL 2-AMINO-5-OXO-4-(PYRIDIN-3-YL)-4,6,7,8-TETRAHYDROCHROMENE-3-CARBOXYLATE involves its interaction with various molecular targets, including enzymes and receptors. The compound’s effects are mediated through the inhibition of specific enzymes and modulation of signaling pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 2-amino-4H-pyran-3-carbonitrile derivatives and 4,5-dihydropyrano[3,2-c]chromene derivatives .
Uniqueness
ETHYL 2-AMINO-5-OXO-4-(PYRIDIN-3-YL)-4,6,7,8-TETRAHYDROCHROMENE-3-CARBOXYLATE is unique due to its specific substitution pattern and the presence of both pyridine and chromene moieties.
Properties
Molecular Formula |
C17H18N2O4 |
|---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
ethyl 2-amino-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C17H18N2O4/c1-2-22-17(21)15-13(10-5-4-8-19-9-10)14-11(20)6-3-7-12(14)23-16(15)18/h4-5,8-9,13H,2-3,6-7,18H2,1H3 |
InChI Key |
BHKKJCDYVINSOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C(=O)CCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(E)-naphthalen-1-ylmethylidene]amino}benzamide](/img/structure/B12461076.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-5-{[3-(trifluoromethyl)phenyl]amino}pentanoate](/img/structure/B12461082.png)
![N-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)benzamide](/img/structure/B12461083.png)
![Ethyl 4-({5-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12461095.png)
![N-(4-{[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]amino}-2-chlorophenyl)propanamide](/img/structure/B12461098.png)


![3,5-dibromo-N-[4-(diethylamino)phenyl]-2-iodobenzamide](/img/structure/B12461122.png)
![2-Oxo-2-phenylethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461123.png)
![2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(3-bromobenzyl)acetamide](/img/structure/B12461131.png)
![3-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole](/img/structure/B12461132.png)
![1-(4-bromobenzyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B12461134.png)

